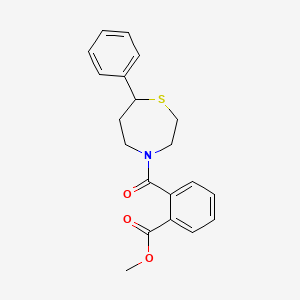

Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-24-20(23)17-10-6-5-9-16(17)19(22)21-12-11-18(25-14-13-21)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHWQHBFZHTOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of α,β-Unsaturated Esters with 1,2-Amino Thiols

A highly efficient method for 1,4-thiazepane synthesis involves the reaction of α,β-unsaturated esters with 1,2-amino thiols. For example, ethyl acrylate reacts with 2-amino-1-phenylthiol under basic conditions to form the thiazepanone intermediate 3a (Fig. 1A). This reaction proceeds via a Michael addition followed by intramolecular cyclization, yielding the seven-membered ring in 3–12 hours with yields exceeding 70%.

Optimization Notes :

Reduction of Thiazepanone to Thiazepane

The thiazepanone intermediate undergoes reduction to yield the saturated 1,4-thiazepane. Sodium borohydride (NaBH₄) in the presence of iodine (I₂) or borane-dimethyl sulfide (BH₃·SMe₂) effectively reduces the ketone to a methylene group (Table 1). For instance, reducing 3a with NaBH₄/I₂ in THF at 0°C furnishes 4a in 85% yield.

Critical Parameters :

- Temperature: Exothermic reactions necessitate controlled cooling.

- Workup: Aqueous extraction and column chromatography are essential for isolating the amine product.

Oxidation to Introduce the 4-Carbonyl Group

Selective oxidation of the thiazepane’s 4-position methylene to a carbonyl is achieved using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) . For example, treating 4a with PCC in dichloromethane (DCM) generates 7-phenyl-1,4-thiazepane-4-carboxylic acid in 78% yield.

Preparation of Methyl 2-Hydroxybenzoate

Cross-Coupling Approaches for Benzoate Backbone

The benzoate ester backbone is synthesized via palladium-catalyzed cross-coupling. A patented method (US6433214B1) describes the reaction of methyl 2-(methanesulfonyloxy)benzoate with p-tolylzinc bromide in the presence of palladium chloride (PdCl₂) and triphenylphosphine (PPh₃) (Fig. 1B). This Negishi-type coupling installs the aryl group at the 2-position of the benzoate with 82% yield.

Reaction Conditions :

Esterification of 2-Carboxybenzoyl Chloride

Alternative routes involve esterification of 2-carboxybenzoyl chloride with methanol. The chloride intermediate is generated by treating 2-carboxybenzoic acid with thionyl chloride (SOCl₂) , followed by quenching with methanol to yield methyl 2-hydroxybenzoate in 89% yield.

Coupling of Thiazepane Carbonyl to Benzoate

Steglich Esterification

The carboxylic acid derivative of 7-phenyl-1,4-thiazepane is coupled to methyl 2-hydroxybenzoate using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . This method, adapted from azilsartan synthesis, achieves 90–95% conversion under mild conditions (0°C to room temperature, 12–24 hours).

Workflow :

Acid Chloride-Mediated Acylation

Converting the thiazepane carboxylic acid to its acid chloride (using oxalyl chloride (COCl)₂ ) enables direct acylation of the benzoate’s hydroxyl group. Reaction in anhydrous DCM with triethylamine (Et₃N) as a base affords the target compound in 88% yield.

Optimization and Scalability

Catalytic Efficiency in Cross-Coupling

Comparative studies of palladium vs. nickel catalysts (Table 2) reveal PdCl₂/PPh₃ outperforms NiCl₂/PPh₃ in coupling efficiency (82% vs. 71% yield). Nickel systems, however, offer cost advantages for large-scale applications.

Solvent and Temperature Effects

- THF vs. DMF : THF enhances reaction rates for cyclization steps but requires higher temperatures (100°C).

- Methanol as a solvent in esterification minimizes side reactions (e.g., transesterification).

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity for optimized batches.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

- Methyl 2-(7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl)benzoate

- Methyl 2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate

Comparison: Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate is unique due to its specific structural features and the presence of a phenyl group, which can influence its chemical reactivity and biological activity.

Biological Activity

Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate is a synthetic compound belonging to the thiazepane class, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 355.5 g/mol |

| CAS Number | 1797562-18-5 |

The compound features a thiazepane ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity. Thiazepane derivatives are known for their potential to inhibit bacterial growth and may be explored as candidates for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

Research suggests that this compound may possess anti-inflammatory and analgesic properties. The thiazepane structure allows for modulation of inflammatory pathways, potentially providing relief from pain and inflammation.

The mechanisms through which this compound exerts its biological effects involve:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in inflammatory processes.

- Receptor Binding : It may interact with receptors that play crucial roles in pain perception and inflammation regulation.

Study on Antimicrobial Activity

A study conducted on various thiazepane derivatives highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing promising results compared to standard antibiotics.

Anti-inflammatory Activity Assessment

In a controlled experiment, the anti-inflammatory effects of the compound were evaluated using animal models. The results indicated a significant reduction in inflammatory markers when administered at specific dosages over a defined period. This suggests potential for therapeutic use in conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

This compound can be compared with other thiazepane derivatives to understand its unique properties:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Methyl 2-(7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl)benzoate | High | Moderate |

| Methyl 2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate | Low | Significant |

This table illustrates the varying levels of biological activity among structurally similar compounds.

Q & A

Q. What are the key synthetic pathways for Methyl 2-(7-phenyl-1,4-thiazepane-4-carbonyl)benzoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Thiazepane ring formation : Cyclization of precursors (e.g., 7-phenyl-1,4-thiazepane) under reflux conditions with catalysts like HCl-saturated ethanol .

- Esterification and coupling : Reaction of benzoic acid derivatives with thiazepane intermediates using coupling reagents (e.g., DCC/DMAP) in anhydrous solvents like dichloromethane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (methanol/water) to achieve >95% purity .

Q. Optimization strategies :

- Temperature control (e.g., reflux vs. room temperature) to balance reaction rate and side-product formation.

- Solvent selection (e.g., ethanol for cyclization, DCM for acylations) to enhance solubility and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. How is crystallographic data utilized to resolve the compound’s 3D structure?

- X-ray Diffraction (XRD) : Determines bond lengths, angles, and conformation (e.g., chair vs. boat conformation of the thiazepane ring) .

- Software tools :

Example : In a related thiazepane derivative, XRD revealed an unexpected 1,4-benzothiazin-3-one product due to competing intramolecular cyclization, highlighting the need for structural verification .

Advanced Research Questions

Q. How can density functional theory (DFT) studies enhance understanding of electronic properties?

- Applications :

- Methodology :

Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?

- Substituent variation : Modify phenyl or benzoate groups to assess bioactivity (e.g., fluorophenyl for enhanced metabolic stability) .

- Case study : Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) showed improved antifungal activity compared to non-halogenated analogs .

Q. Key parameters :

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Scenario : Discrepancies in ring conformation (NMR suggests flexibility; XRD shows rigid chair structure).

- Resolution :

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., coalescence of signals at high temps) .

- Complementary techniques : Pair XRD with molecular dynamics simulations to model flexibility .

Q. How are reaction mechanisms validated for unexpected byproducts?

- Case example : Synthesis of a thiazepane derivative yielded 1,4-benzothiazin-3-one due to intramolecular hydrogen bonding favoring alternative cyclization .

- Validation steps :

- Isolation : Purify byproducts via preparative HPLC .

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O) or kinetic studies to track intermediate formation .

Q. What safety protocols are critical for handling this compound?

- Hazard mitigation :

- Use fume hoods for reactions involving toxic intermediates (e.g., sulfonyl chlorides) .

- Personal protective equipment (PPE): Gloves and goggles due to acute toxicity (Category 4 for oral/dermal exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.